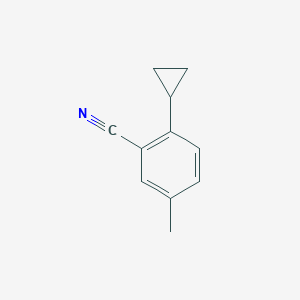

2-Cyclopropyl-5-methylbenzonitrile

説明

Structure

3D Structure

特性

分子式 |

C11H11N |

|---|---|

分子量 |

157.21 g/mol |

IUPAC名 |

2-cyclopropyl-5-methylbenzonitrile |

InChI |

InChI=1S/C11H11N/c1-8-2-5-11(9-3-4-9)10(6-8)7-12/h2,5-6,9H,3-4H2,1H3 |

InChIキー |

DKPNPYOKTIOEDN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C2CC2)C#N |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 2 Cyclopropyl 5 Methylbenzonitrile

Direct Synthetic Routes to 2-Cyclopropyl-5-methylbenzonitrile

The direct formation of this compound heavily relies on modern catalytic systems that enable the efficient construction of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropyl (B3062369) Installation

Palladium catalysts are instrumental in forging the bond between the aromatic ring and the cyclopropyl moiety. libretexts.org These reactions are valued for their high efficiency and tolerance of various functional groups. nih.gov

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of this compound, this would involve the reaction of a suitable boronic acid or ester, such as cyclopropylboronic acid, with a substituted benzonitrile (B105546). The general mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction's versatility allows for the use of various boronic acids and esters, including those with sensitive functional groups. nih.gov While aryl bromides are common starting materials due to the relative weakness of the C-Br bond, advancements have also enabled the use of less reactive aryl chlorides. illinois.edunih.gov

Key Reaction Components in Suzuki-Miyaura Coupling

| Component | Role | Example |

|---|---|---|

| Organoboron Reagent | Source of the cyclopropyl group | Cyclopropylboronic Acid |

| Organohalide | Aromatic backbone | 2-Bromo-5-methylbenzonitrile (B1280145) |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄ |

| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃ |

Research has demonstrated that catalyst systems based on ligands like SPhos can achieve high conversion and good yields with low catalyst loading. nih.gov The choice of base and solvent is also critical for optimizing the reaction conditions.

The Negishi coupling provides an alternative pathway, utilizing organozinc reagents for the transmetalation step. While it shares a similar substrate scope with the Suzuki coupling, it can sometimes be less tolerant to certain functional groups and sensitive to air and water. libretexts.org In this context, a cyclopropylzinc reagent would be reacted with a halogenated benzonitrile in the presence of a palladium catalyst to yield the desired product.

Synthesis from Halogenated Benzonitrile Precursors

A common and direct precursor for the synthesis of this compound is a halogenated version of 5-methylbenzonitrile, most frequently 2-bromo-5-methylbenzonitrile. The carbon-bromine bond is particularly susceptible to oxidative addition by palladium(0), initiating the cross-coupling cycle. illinois.edu This makes it an ideal substrate for reactions like the Suzuki-Miyaura and Negishi couplings. Tandem reactions involving 2-bromoarylidene compounds have also been explored in palladium-catalyzed syntheses to create complex cyclic structures. rsc.org

Advanced Approaches in Cyclopropyl-Substituted Benzonitrile Synthesis

Modern synthetic chemistry continually seeks methods to improve reaction efficiency, reduce waste, and accelerate discovery.

Microwave-Assisted Organic Synthesis of Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. ajrconline.orgijnrd.org This technique utilizes microwave irradiation to heat reactions, leading to dramatically reduced reaction times, improved yields, and often cleaner product formation. ajrconline.orgrasayanjournal.co.in The principles of "green chemistry" are well-aligned with MAOS, as it can reduce energy consumption and the use of hazardous solvents. ijnrd.org

Microwave heating can be applied to a wide range of organic reactions, including palladium-catalyzed couplings. scilit.com The efficient and direct coupling of microwave energy with the polar and ionic species in a reaction mixture leads to rapid temperature increases. ajrconline.org This can be particularly beneficial for accelerating slow reactions or enabling transformations that are difficult under thermal conditions. The use of solid-supported reagents in conjunction with microwave irradiation can further enhance reaction efficiency and simplify product purification. at.ua For instance, the hydrolysis of benzyl (B1604629) chloride to benzyl alcohol, which takes 35 minutes by conventional heating, can be completed in just 3 minutes with a 97% yield using microwave irradiation. ijnrd.org Similarly, the hydrolysis of benzamide (B126) is reduced from 1 hour to 7 minutes with a 99% yield. ijnrd.org

While specific examples for the microwave-assisted synthesis of this compound are not prevalent in the provided results, the successful application of this technology to a vast array of organic transformations, including Suzuki-Miyaura reactions, suggests its high potential for optimizing the synthesis of this and related cyclopropyl-substituted benzonitriles. scilit.com

Comparative Reaction Times: Conventional vs. Microwave Heating

| Reaction | Conventional Time | Microwave Time |

|---|---|---|

| Hydrolysis of Benzyl Chloride | 35 minutes | 3 minutes |

| Hydrolysis of Benzamide | 1 hour | 7 minutes |

Multistep Synthetic Pathways for Complex Cyclopropyl Benzonitrile Derivatives

The synthesis of this compound and its complex derivatives involves sophisticated multistep pathways that combine classical and modern synthetic techniques. The construction of the core scaffold can be approached by either forming the cyclopropane (B1198618) ring on a pre-existing benzonitrile structure or by introducing the nitrile group onto a cyclopropyl-substituted aromatic ring.

One viable strategy begins with a substituted chalcone, which can undergo a Corey-Chaykovsky cyclopropanation. For instance, reacting a suitably substituted 2-hydroxychalcone (B1664081) with a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride, can yield a donor-acceptor cyclopropane. nih.gov This method allows for the creation of the 1-acyl-2-aryl-cyclopropane core, which can then be further modified to yield the target benzonitrile derivative.

Another prominent approach involves the palladium-catalyzed cross-coupling of an aryl halide with a cyclopropylating agent. For example, a starting material like 2-bromo-5-methylbenzonitrile could be coupled with cyclopropylboronic acid or a related organometallic reagent under Suzuki-Miyaura conditions. Alternatively, the synthesis could start from 4-methyltoluene, which would first undergo bromination at the 2-position. This intermediate, 2-bromo-4-methyltoluene, could then be subjected to a palladium-catalyzed reaction to introduce the cyclopropyl group. The final step would be the conversion of the methyl group or another functional group into the nitrile. A common method for introducing the nitrile functionality is the Rosenmund–von Braun reaction, which uses copper(I) cyanide to displace a halide. Modern palladium-catalyzed cyanation reactions using reagents like zinc cyanide also provide an efficient route. researchgate.net

More complex cyclopropane-containing structures, including those found in natural products, often rely on methods like the Simmons-Smith cyclopropanation of allylic alcohols, where the stereochemistry can be directed by existing functional groups. marquette.edu While not directly applied to this compound in the reviewed literature, such established methods form the basis for constructing intricate cyclopropyl derivatives.

Table 1: Potential Key Steps in the Synthesis of this compound

| Step | Reaction Type | Starting Material Example | Reagent Example | Product Feature |

| Cyclopropane Formation | Corey-Chaykovsky Reaction | Substituted Chalcone | Trimethylsulfoxonium iodide, NaH | Cyclopropyl ketone intermediate |

| Cyclopropane Formation | Simmons-Smith Reaction | Substituted Allylic Alcohol | CH₂I₂, Zn-Cu couple | Cyclopropyl alcohol intermediate |

| Nitrile Introduction | Rosenmund-von Braun | Aryl Halide (e.g., 2-Cyclopropyl-5-methyl-1-bromobenzene) | CuCN | Benzonitrile |

| Nitrile Introduction | Palladium-catalyzed Cyanation | Aryl Halide or Sulfonate | Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄) | Benzonitrile |

Metal-Free Catalysis in Related Nitrile Oxide Chemistry

Nitrile oxides are highly reactive 1,3-dipoles that are valuable in synthesis, particularly for creating five-membered heterocycles through cycloaddition reactions. A significant advancement in this area is the development of metal-free catalytic approaches, which avoids potential contamination of products with residual metal catalysts.

The reactivity of nitrile N-oxides allows them to undergo catalyst-free 1,3-dipolar cycloadditions with various unsaturated partners, including alkynes, alkenes, and even other nitriles. nih.gov This "click" chemistry is exceptionally efficient. However, nitrile oxides have a tendency to dimerize into furoxans, which can limit their application. This dimerization can be suppressed by introducing bulky substituents on the aromatic ring adjacent to the nitrile oxide group. researchgate.net For instance, methyl groups placed at the ortho positions of a phenyl nitrile N-oxide can enhance stability while maintaining high reactivity. azom.com

Recent methodologies have focused on the in situ generation of nitrile oxides under metal-free conditions. One such method involves the nitrosyl transfer from tert-butyl nitrite (B80452) to diazocarbonyl compounds, which proceeds under mild conditions without any catalyst or additive to form nitrile oxides. umich.edu These can then be trapped via dimerization or cycloaddition to produce furoxans, isoxazoles, or isoxazolines. umich.edu Another approach utilizes graphene oxide as a metal-free catalyst for the oxidation of primary amines to nitriles using sodium hypochlorite, demonstrating the potential of carbocatalysts in this field. nih.gov These methods highlight a shift towards more sustainable and cleaner chemical transformations in nitrile-related chemistry.

Functional Group Transformations on the this compound Scaffold

The this compound scaffold possesses two key functional sites for further chemical modification: the nitrile group and the aromatic ring. These sites allow for a range of transformations to produce diverse derivatives.

Nitrile Group Reductions and Derivatizations

The nitrile group is a versatile functional group that can be transformed into a variety of other moieties, most notably amines and aldehydes. semanticscholar.org

Reduction to Primary Amines: The reduction of the nitrile to a primary amine (R-C≡N → R-CH₂NH₂) is a fundamental transformation. This can be achieved through several methods:

Catalytic Hydrogenation: This is often the most economical method, utilizing hydrogen gas and a metal catalyst. Common catalysts include Raney nickel, palladium black, or platinum dioxide. marquette.edusemanticscholar.org Reaction conditions such as temperature, pressure, and solvent choice are crucial to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. semanticscholar.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether are highly effective for converting nitriles to primary amines. marquette.eduorgsyn.orgbldpharm.com The reaction proceeds via nucleophilic addition of hydride to the nitrile carbon, followed by an aqueous workup to yield the amine. bldpharm.com Other reagents like diborane (B8814927) or sodium in alcohol can also be used. semanticscholar.org A system of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) has also been shown to effectively reduce a wide range of aromatic nitriles to benzylamines. nih.gov

Reduction to Aldehydes: Partial reduction of the nitrile group yields an aldehyde (R-C≡N → R-CHO). This requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde.

Diisobutylaluminum hydride (DIBAL-H): This is a commonly used reagent for this transformation. semanticscholar.orgorgsyn.org DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen. A single hydride is then transferred to the carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to produce the aldehyde. bldpharm.com

Stephen Aldehyde Synthesis: This classical method uses tin(II) chloride and hydrochloric acid to generate an iminium salt, which is then hydrolyzed to the aldehyde. semanticscholar.org

Other Derivatizations: The nitrile group can also react with organometallic reagents or undergo hydrolysis.

Reaction with Grignard Reagents: Treatment with Grignard reagents (R'-MgX) or organolithium reagents converts the nitrile into a ketone (R-C(O)-R') after hydrolysis of the intermediate imine. orgsyn.orgbldpharm.com

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. orgsyn.org

Table 2: Summary of Nitrile Group Transformations

| Transformation | Reagent(s) | Product Functional Group |

| Full Reduction | LiAlH₄; or H₂ with Ni, Pd, or Pt catalyst | Primary Amine (-CH₂NH₂) |

| Partial Reduction | 1. DIBAL-H, 2. H₃O⁺; or SnCl₂, HCl (Stephen) | Aldehyde (-CHO) |

| Addition | 1. R-MgX (Grignard), 2. H₃O⁺ | Ketone (-C(O)R) |

| Hydrolysis | H₃O⁺ or NaOH(aq), heat | Carboxylic Acid (-COOH) |

Aromatic Ring Modifications (e.g., Substitution Patterns)

Further functionalization of the this compound scaffold can be achieved through modifications on the aromatic ring. The regiochemical outcome of such reactions, particularly electrophilic aromatic substitution, is dictated by the directing effects of the three existing substituents.

The substituents on the ring are:

-CH₃ (methyl): An activating, ortho, para-directing group.

-c-C₃H₅ (cyclopropyl): An activating, ortho, para-directing group.

-CN (nitrile): A deactivating, meta-directing group.

The positions on the benzene (B151609) ring are numbered starting from the carbon bearing the nitrile group (C1). Therefore, the substituents are at C2 (cyclopropyl) and C5 (methyl). The activating groups (-CH₃ and cyclopropyl) will dominate the directing effects over the deactivating nitrile group.

The methyl group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2, which is already substituted).

The cyclopropyl group at C2 directs to its ortho positions (C1 and C3) and its para position (C5, already substituted).

The nitrile group at C1 directs to its meta positions (C3 and C5).

Considering these effects, the most likely positions for electrophilic substitution are C4 and C6. Both positions are activated, being ortho to the methyl group. Position C6 is also sterically less hindered than C4, which is between the methyl and nitrile groups. Position C3 is activated by the cyclopropyl group and is also meta to the nitrile, making it another potential site for substitution, though possibly less favored than C4 and C6 which are activated by the stronger methyl group director.

Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of products, with substitution predominantly at the C4 and C6 positions. The precise ratio of these products would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 2-Cyclopropyl-5-methylbenzonitrile could be located in the searched scientific literature or databases. Therefore, a detailed analysis of its nuclear magnetic resonance properties cannot be provided.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental or predicted ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic, cyclopropyl (B3062369), and methyl protons of this compound, are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific experimental or predicted ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the molecule, including the quaternary carbons of the nitrile and substituted benzene (B151609) ring, as well as the carbons of the cyclopropyl and methyl groups, could not be found.

Advanced 2D NMR Techniques for Structural Confirmation

Information regarding the use of advanced 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation and confirmation of this compound is not documented in the available resources.

Vibrational Spectroscopy

A thorough search did not yield any experimental or theoretical FTIR or Raman spectra for this compound. Consequently, an analysis of its molecular vibrational fingerprints is not possible.

Fourier-Transform Infrared (FTIR) Spectroscopy

No FTIR spectral data, which would detail the characteristic vibrational modes of the nitrile, aromatic, cyclopropyl, and methyl functional groups within the molecule, could be retrieved.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Similarly, no Raman spectroscopy data for this compound was found, preventing a complementary analysis of its molecular vibrations.

Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

Detailed experimental mass spectrometry data, including accurate mass determination and specific fragmentation patterns for this compound, remains largely unpublished in peer-reviewed scientific journals. Commercial suppliers may possess some of this data, such as LC-MS information, for quality control purposes. bldpharm.com

In the absence of specific experimental data, the fragmentation behavior of this compound under mass spectrometry can be predicted based on the fragmentation rules of related chemical structures, such as aromatic nitriles and cyclopropyl-substituted aromatic compounds. The molecular ion peak (M+) would be expected, and its accurate mass would be a key identifier. Common fragmentation pathways for aromatic nitriles often involve the loss of the cyano group (CN) or cleavage of the alkyl substituents from the aromatic ring. For instance, the fragmentation of aromatic aldehydes and ketones, which share the benzene ring core, typically involves α-cleavage, leading to the loss of substituents attached to the ring. miamioh.edu In the case of this compound, potential fragmentation could involve the loss of the methyl group (M-15) or cleavage of the cyclopropyl ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Finding |

|---|---|

| Molecular Ion (M+) | The presence of a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁N) would be expected. |

| Accurate Mass | High-resolution mass spectrometry would provide the accurate mass, confirming the elemental composition. |

| Key Fragmentation | Likely fragmentation pathways include the loss of a methyl radical (CH₃•), cleavage of the cyclopropyl ring, and potentially the loss of the nitrile group (CN•). |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

A definitive single-crystal X-ray diffraction analysis of this compound has not been reported in publicly accessible crystallographic databases. Such an analysis would provide precise information on the molecule's three-dimensional structure in the solid state.

Determination of Crystal System and Space Group

Without experimental data, the crystal system and space group of this compound cannot be determined. The arrangement of molecules in the crystal lattice is influenced by factors such as molecular shape and intermolecular forces. For comparison, a study of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a related benzonitrile (B105546) derivative, revealed it crystallizes in the orthorhombic space group Pbca. nih.gov However, the substitution pattern and functional groups significantly impact crystal packing, so this cannot be directly extrapolated to this compound.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the absence of a crystal structure, the analysis of intermolecular interactions is speculative. However, based on the molecular structure of this compound, several types of non-covalent interactions could be anticipated to govern its crystal packing. These include C-H⋯N and C-H⋯π interactions. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and C-H⋯π interactions. Similar interactions are observed in the crystal structures of other benzonitrile derivatives. nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Analysis

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.commdpi.com This analysis requires a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. As no such data is available for this compound, a Hirshfeld surface analysis cannot be performed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to study the electronic structure of many-body systems, such as atoms and molecules. utexas.edu DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to predict molecular geometries, electronic properties, and vibrational frequencies. derpharmachemica.comsphinxsai.comresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This optimized structure is crucial as it represents the most stable form of the molecule. For 2-Cyclopropyl-5-methylbenzonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the cyclopropyl (B3062369), methyl, and nitrile groups attached to the benzene (B151609) ring.

Table 1: Key Aspects of Geometry Optimization and Conformational Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Defines the core structure, including C-C bonds in the benzene and cyclopropyl rings, the C-CN bond, and C-H bonds. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Determines the molecular shape and steric strain, particularly around the substituted positions on the benzene ring. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Crucial for conformational analysis, especially the rotational position of the cyclopropyl group relative to the benzene ring. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Used to locate the lowest energy conformers and the transition states that separate them. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

While specific calculated values for this compound are not available in the cited literature, the distribution of its frontier orbitals can be predicted based on its constituent functional groups.

HOMO: The HOMO is typically associated with the most electron-rich regions of a molecule. For this compound, the HOMO is expected to be distributed primarily over the π-system of the electron-rich benzene ring and potentially the cyclopropyl group, which can also participate in π-like interactions.

LUMO: The LUMO is generally located on the most electron-deficient part of the molecule. The nitrile (-CN) group is strongly electron-withdrawing, and therefore, the LUMO is expected to be localized predominantly on the nitrile group and the adjacent carbon atom of the benzene ring. sphinxsai.comresearchgate.net This distribution makes this site susceptible to nucleophilic attack.

DFT calculations provide precise energy values for these orbitals. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). nih.gov

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov

Large HOMO-LUMO Gap: A molecule with a large energy gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org

Small HOMO-LUMO Gap: A small energy gap indicates that the molecule is more polarizable and more reactive, as less energy is needed for electronic excitation. nih.gov This often correlates with higher chemical reactivity.

The analysis of the HOMO-LUMO gap helps in understanding the molecule's electronic properties and its potential to participate in chemical reactions. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital/Parameter | Description | Expected Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Likely localized on the benzene and cyclopropyl groups. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Likely localized on the electron-withdrawing nitrile (-CN) group. sphinxsai.comresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates kinetic stability. | A smaller gap suggests higher reactivity, while a larger gap suggests greater stability. wikipedia.orgnih.gov |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. derpharmachemica.comnih.gov Each vibrational mode involves specific stretching, bending, or torsional motions of the atoms.

By calculating these frequencies, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for:

Assigning experimental peaks: It helps to assign the specific vibrational modes responsible for each peak observed in experimental IR and Raman spectra. researchgate.netorientjchem.org

Structural confirmation: Agreement between the calculated and experimental spectra provides strong evidence for the optimized molecular structure.

For this compound, key predicted vibrational modes would include the characteristic C≡N stretch of the nitrile group (typically a strong, sharp peak), C-H stretches of the aromatic, cyclopropyl, and methyl groups, and various C-C stretching and bending modes within the rings. sphinxsai.com Computational studies on similar benzonitrile (B105546) derivatives often show good agreement between DFT-predicted and experimentally observed vibrational frequencies after applying a scaling factor to account for theoretical approximations. derpharmachemica.comresearchgate.netorientjchem.org

Table 3: Predicted Characteristic Vibrational Modes

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) | Expected Significance in Spectrum |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220-2260 | Strong, sharp intensity in IR |

| Aromatic Ring (C-H) | Stretching | 3000-3100 | Medium to weak intensity |

| Aromatic Ring (C=C) | Stretching | 1400-1600 | Variable intensity |

| Cyclopropyl (C-H) | Stretching | ~3000-3080 | Medium intensity |

| Methyl (C-H) | Stretching | 2850-2960 | Medium intensity |

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

There are no specific published studies using Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic transitions of this compound. As a result, data on its excited states, including absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), are not available.

For context, TD-DFT is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. Such studies provide insights into how a molecule absorbs light and the nature of its excited states, which is crucial for understanding its photophysical properties. A typical output from such a study would be a table of calculated electronic transitions, as shown in the hypothetical example below.

Table 1: Hypothetical TD-DFT Data for Electronic Transitions (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.50 | 275 | 0.15 | HOMO -> LUMO |

| S2 | 4.95 | 250 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.40 | 230 | 0.32 | HOMO -> LUMO+1 |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Similarly, there is a lack of published quantum chemical studies detailing the reaction mechanisms and transition states involving this compound. Such research is fundamental to predicting the reactivity of a compound, understanding reaction pathways, and calculating activation energies.

Quantum chemical calculations are employed to map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. A key aspect of this is locating and characterizing transition state structures, which are the energetic maxima along the reaction coordinate. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

While studies exist for reactions of other cyclopropyl-containing molecules or benzonitrile derivatives, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric effects imparted by its specific substitution pattern. For instance, research on the [3+2] cycloaddition reactions of C-cyclopropyl-N-methylnitrone has utilized computational methods to explore transition states, but this is a different molecular system. scielo.org.mx Likewise, mechanistic studies on reactions involving benzonitrile oxide provide insights into that specific class of compounds. researchgate.net

Without dedicated computational studies, any discussion of the reaction mechanisms for this compound would be purely speculative.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a primary site of reactivity, susceptible to addition reactions by a variety of nucleophiles.

The electrophilic carbon atom of the nitrile group in 2-Cyclopropyl-5-methylbenzonitrile is a target for nucleophiles. These reactions typically proceed via an initial attack on the nitrile carbon, followed by subsequent transformations of the resulting imine or iminate intermediate.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through a benzamide (B126) intermediate, 2-Cyclopropyl-5-methylbenzamide, which upon further hydrolysis yields 2-Cyclopropyl-5-methylbenzoic acid. confex.comyoutube.com The rate of this transformation is influenced by the pH and temperature of the reaction medium. confex.com

Reduction to Amines: The nitrile can be reduced to the corresponding primary amine, (2-Cyclopropyl-5-methylphenyl)methanamine. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.netwikipedia.orgacs.org The choice of reducing agent is crucial to avoid side reactions, and catalytic methods, such as using Raney Nickel in the presence of ammonia (B1221849), can prevent the formation of secondary and tertiary amines. wikipedia.orgyoutube.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) add to the nitrile carbon to form an intermediate magnesium salt of a ketimine. Subsequent acidic hydrolysis of this intermediate furnishes a ketone. uq.edu.auresearchgate.netacs.org For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 1-(2-cyclopropyl-5-methylphenyl)ethan-1-one.

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | 2-Cyclopropyl-5-methylbenzamide | 2-Cyclopropyl-5-methylbenzoic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | - | (2-Cyclopropyl-5-methylphenyl)methanamine |

| Grignard Reaction | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Imine intermediate | 1-(2-cyclopropyl-5-methylphenyl)ethan-1-one |

The nitrile functionality can be converted into a nitrile oxide, a highly reactive 1,3-dipole, which readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. figshare.com The in-situ generation of this compound oxide would typically start from the corresponding aldoxime, 2-Cyclopropyl-5-methylbenzaldehyde oxime. Treatment of the aldoxime with a mild oxidizing agent, such as sodium hypochlorite, generates the hydroximinoyl chloride, which is then dehydrochlorinated with a base to yield the nitrile oxide. researchgate.net

Once formed, the this compound oxide can react with alkenes to form 2-isoxazolines or with alkynes to produce isoxazoles. figshare.comharvard.eduacs.org These cycloaddition reactions are valuable for constructing five-membered heterocyclic rings. harvard.edu The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the reacting partners. harvard.edu

Reactivity of the Cyclopropyl (B3062369) Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which is a driving force for a variety of chemical transformations. acs.org

The inherent strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions. figshare.comchemscene.com For aryl cyclopropanes, these reactions can be initiated by electrophiles, radical species, or transition metals. chemscene.com For instance, reactions driven by single-electron transfer (SET) can lead to the cleavage of a C-C bond in the cyclopropane ring, forming a radical cation intermediate that can be trapped by nucleophiles. figshare.com While specific examples for this compound are not detailed in the literature, the general reactivity pattern suggests that under appropriate catalytic or photoredox conditions, the cyclopropyl ring could undergo cleavage to form more complex structures. figshare.comchemscene.com The activation of the C-C bond is a key challenge, but the release of ring strain provides a strong thermodynamic driving force for such transformations. acs.orgmasterorganicchemistry.com

The cyclopropyl group, due to the high p-character of its C-C bonds, can interact with the adjacent π-system of the benzene (B151609) ring. It acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution. researchgate.netharvard.edu This activating effect is directed primarily to the ortho and para positions relative to the cyclopropyl group. harvard.edu

| Substituent | Position | Type | Activated Positions | Deactivated Positions |

|---|---|---|---|---|

| Cyclopropyl | C2 | Activating (ortho, para-directing) | C3, C4, C6 | - |

| Methyl | C5 | Activating (ortho, para-directing) | C4, C6 | - |

| Nitrile | C1 | Deactivating (meta-directing) | - | C2, C3, C4, C5, C6 (especially ortho/para) |

Note: The table indicates the general directing effects. The net effect on reactivity at a specific position is a combination of these influences.

Benzonitrile (B105546) Ring Transformations

Transformations that directly involve the aromatic ring of benzonitriles are less common than reactions at the nitrile group but provide powerful methods for synthesizing complex cyclic structures.

One significant transformation is the dearomatization of the benzene ring via a Birch reduction. wikipedia.orgchemscene.comnih.gov Treating benzonitriles with an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. acs.orgchemscene.com For this compound, this reaction would yield a 2-cyclopropyl-5-methyl-1,4-cyclohexadiene-1-carbonitrile. The electron-withdrawing nitrile group directs the reduction to give a product where one of the double bonds is conjugated with the nitrile group. chemscene.com

Furthermore, theoretical studies have explored the ring expansion of benzonitrile imines, which are derived from benzonitriles. figshare.com These intermediates can undergo a rearrangement, akin to the phenylcarbene-cycloheptatetraene rearrangement, to form cycloheptatetraene derivatives. This transformation represents a significant alteration of the core six-membered ring structure into a seven-membered ring.

Electrophilic Aromatic Substitution Patterns on the Benzonitrile Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of such reactions on this compound would be dictated by the directing effects of the three substituents.

The cyclopropyl and methyl groups are generally considered activating groups and ortho, para-directors in electrophilic aromatic substitution. organicchemistrytutor.comminia.edu.eglibretexts.org This is due to their ability to donate electron density to the benzene ring through hyperconjugation and inductive effects, thereby stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. minia.edu.eglibretexts.org Conversely, the nitrile group (-CN) is a deactivating group and a meta-director. organicchemistrytutor.comyoutube.com Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it.

In this compound, the substituents are positioned at C1 (implied), C2 (cyclopropyl), and C5 (methyl). This leads to a competitive scenario where the activating groups direct incoming electrophiles to certain positions, while the deactivating group directs them elsewhere. The vacant positions on the ring are C3, C4, and C6.

Predicted Substitution Patterns:

Based on the individual directing effects, the following predictions can be made for monosubstitution:

The cyclopropyl group (at C2) would direct incoming electrophiles to the ortho position (C3) and the para position (C6).

The methyl group (at C5) would direct incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2, which is already substituted).

The nitrile group (at C1) would direct incoming electrophiles to the meta positions (C3 and C5, with C5 being substituted).

The combined influence of these groups would likely result in a mixture of products. The positions activated by the stronger activating groups and less sterically hindered would be favored. The cyclopropyl group is a stronger activator than the methyl group. Therefore, substitution at C6, which is para to the cyclopropyl group and ortho to the methyl group, would be strongly favored. Substitution at C3, which is ortho to the cyclopropyl group and meta to the nitrile group, might also occur. The position C4 is activated by the methyl group but is adjacent to the deactivating nitrile group, which may disfavor substitution at this site.

Without experimental data, it is impossible to provide a quantitative analysis of the product distribution for reactions such as nitration, halogenation, or Friedel-Crafts reactions. byjus.commasterorganicchemistry.comyoutube.com

Table of Predicted Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Favored Positions |

| -CN | 1 | Deactivating | Meta | 3, 5 (5 is occupied) |

| Cyclopropyl | 2 | Activating | Ortho, Para | 3, 6 |

| Methyl | 5 | Activating | Ortho, Para | 4, 6 |

This table is based on theoretical principles and not on experimental data for this compound.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity and stereoselectivity of derivatization reactions involving this compound would also be influenced by its unique structure. For instance, reactions involving the cyclopropyl group or the methyl group would be of interest.

However, no studies detailing such derivatization reactions for this specific molecule are publicly available. General principles suggest that reactions at the benzylic position of the methyl group could occur under radical conditions. The cyclopropyl group can also undergo specific reactions, such as ring-opening under certain acidic or catalytic conditions, but the regioselectivity of such a process in the context of the other substituents is unknown.

Due to the absence of research, no data tables on the regioselectivity or stereoselectivity of derivatization reactions can be presented.

Structure Property Relationships in 2 Cyclopropyl 5 Methylbenzonitrile and Analogues

Influence of Cyclopropyl (B3062369) Substitution on Electronic and Steric Properties

The cyclopropyl group, while being a simple cycloalkane, possesses unique electronic properties that resemble those of a double bond. Its "bent" bonds have significant p-character, allowing for interaction and conjugation with adjacent π-systems. This capability for electronic interaction is a subject of ongoing study, with evidence suggesting it can act as a good π-electron donor. stackexchange.com In the context of 2-Cyclopropyl-5-methylbenzonitrile, the cyclopropyl ring is positioned ortho to the strongly electron-withdrawing nitrile group.

Electronic Influence:

Electron Donation: The cyclopropyl group donates electron density into the aromatic ring through this conjugative ability. This donation partially counteracts the inductive withdrawal of the nitrile group, creating a "push-pull" dynamic that polarizes the molecule.

Stabilization of Adjacent Charges: The group can stabilize adjacent positive charges, a factor that influences the regioselectivity of electrophilic aromatic substitution reactions.

Steric Influence:

Bulk and Shielding: The cyclopropyl group is sterically more demanding than a hydrogen atom. Its presence at the C2 position hinders the rotation of the nitrile group and can shield the adjacent aromatic proton and the nitrile nitrogen from intermolecular interactions.

Conformational Restriction: The introduction of cyclopropyl groups can limit the conformation of molecules, which can be a desirable trait in medicinal chemistry for improving binding affinity to target receptors. chemenu.comnih.gov

| Property | Influence of Cyclopropyl Group |

| Electronic Effect | π-electron donor, participates in conjugation stackexchange.com |

| Steric Effect | Moderate bulk, restricts rotation of adjacent groups |

| Position on Ring | Ortho to nitrile group, enabling direct electronic push-pull interaction |

Impact of Methyl Group Position on Aromatic System Behavior

Electronic Influence:

Inductive Donation: The methyl group is a weak electron-donating group through induction, pushing electron density into the aromatic ring.

Hyperconjugation: It further donates electron density via hyperconjugation, involving the overlap of the C-H σ-bonds with the aromatic π-system.

Modulation of Reactivity: Positioned meta to the electron-withdrawing nitrile group, its electron-donating effect is additive to that of the cyclopropyl group, enriching the electron density of the aromatic ring, particularly at the positions ortho and para to itself.

Steric Influence:

| Property | Influence of Methyl Group |

| Electronic Effect | Weak electron-donating (Induction and Hyperconjugation) |

| Steric Effect | Minimal impact on the nitrile group at the C5 position |

| Position on Ring | Meta to nitrile, ortho to cyclopropyl; its electronic effects are additive |

Comparative Analysis of Isomeric Benzonitrile (B105546) Derivatives with Cyclopropyl Substituents

| Feature | This compound | 3-Cyclopropyl-5-methylbenzonitrile | 4-Cyclopropyl-5-methylbenzonitrile |

| Substituent Positions | CN (1), Cyclopropyl (2), Methyl (5) | CN (1), Cyclopropyl (3), Methyl (5) | CN (1), Cyclopropyl (4), Methyl (5) |

| Key Electronic Interaction | Direct ortho "push-pull" between cyclopropyl and nitrile groups. | Cyclopropyl and methyl groups are meta to the nitrile; their donating effects converge. | Direct para "push-pull" between cyclopropyl and nitrile groups. |

| Predicted Dipole Moment | High, due to ortho polarization. | Moderate, vector sum of group dipoles is less aligned. | Highest, as donating and withdrawing groups are directly opposed across the ring. |

| Aromatic Ring Electron Density | Polarized, with higher density near C4/C6. | Generally increased electron density, especially at C2, C4, C6. | Highly polarized along the C1-C4 axis. |

| Predicted Reactivity (Electrophilic Substitution) | Substitution likely directed to C4 and C6, influenced by steric hindrance from the cyclopropyl group. | Substitution strongly directed to C2, C4, and C6 due to combined directing effects. | Substitution likely directed to C2 and C6 (ortho to the cyclopropyl group). |

This comparison demonstrates that while the molecular formula remains the same, the constitutional isomerism leads to significant differences in electronic distribution and predicted chemical reactivity. The alignment of the electron-donating cyclopropyl group relative to the electron-withdrawing nitrile group is the most critical factor in determining the molecule's polarity and electronic characteristics. derpharmachemica.comnih.gov

Correlation between Structural Features and Spectroscopic Signatures

The unique electronic and steric environment of each atom in this compound gives rise to a predictable spectroscopic fingerprint. Analysis of its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provides direct evidence for its structure.

¹H NMR Spectroscopy:

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals due to the lack of symmetry. The proton at C6 (ortho to the nitrile) would be the most downfield, followed by the proton at C3 (ortho to the cyclopropyl group). The proton at C4 would be the most upfield of the aromatic signals.

Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the aliphatic region (typically 0.5-1.5 ppm) and will show complex splitting patterns due to geminal and vicinal coupling.

Methyl Protons: The methyl group protons will appear as a singlet in the typical aromatic methyl region (~2.3-2.5 ppm).

¹³C NMR Spectroscopy:

Nitrile Carbon (C≡N): This carbon is characteristically deshielded and appears in the 115-125 ppm region.

Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon attached to the nitrile group (C1) will be significantly downfield. The carbons attached to the cyclopropyl (C2) and methyl (C5) groups will also be downfield.

Cyclopropyl & Methyl Carbons: These will appear in the upfield, aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile. rdd.edu.iq

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic (cyclopropyl and methyl) C-H stretches will be just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

| Feature | Predicted Spectroscopic Signature | Rationale |

| Aromatic Protons (H3, H4, H6) | ¹H NMR: Three distinct signals in the 7.0-7.6 ppm range. | Asymmetric substitution pattern removes all symmetry. |

| Cyclopropyl Protons | ¹H NMR: Multiplets in the 0.5-1.5 ppm range. | Shielded aliphatic environment with complex spin-spin coupling. |

| Methyl Protons | ¹H NMR: Singlet around 2.4 ppm. | Free-rotating methyl group with no adjacent protons for coupling. |

| Nitrile Group | IR: Strong, sharp peak at ~2230 cm⁻¹. rdd.edu.iq | Characteristic stretching frequency of the C≡N triple bond. |

| Quaternary Carbons (C1, C2, C5) | ¹³C NMR: Deshielded signals in the aromatic region. | Substitution by electronegative or bulky groups. |

| Nitrile Carbon | ¹³C NMR: Signal around 118 ppm. | Characteristic chemical shift for a nitrile carbon. |

Advanced Applications in Materials and Chemical Sciences

Exploration in Nonlinear Optical (NLO) Materials Development

The development of organic nonlinear optical (NLO) materials has garnered significant interest for applications in photonics and optoelectronics, such as optical switching and data processing. nih.gov The NLO response of organic molecules is often associated with a high degree of π-conjugation and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. nih.gov Benzonitrile (B105546) derivatives are frequently investigated in this context, with the nitrile group acting as a moderate electron acceptor.

While direct experimental data on the NLO properties of 2-Cyclopropyl-5-methylbenzonitrile are not extensively documented in public literature, its structural features suggest potential in this area. The cyclopropyl (B3062369) group, due to the high p-character of its C-C bonds, can electronically interact with adjacent π-systems, effectively extending the conjugation and influencing the charge distribution of the aromatic ring. This interaction can enhance the molecular hyperpolarizability, a key parameter for NLO activity. The methyl group, being a weak electron donor, further contributes to the electronic asymmetry of the molecule.

Theoretical studies on related chiral organic compounds and other aromatic systems have shown that the introduction of specific donor/acceptor units can effectively tune the second-order NLO response. rsc.org The combination of the cyclopropyl and nitrile functionalities within the same molecule presents a promising scaffold for the design of new NLO materials.

Table 1: Key Molecular Features of this compound and Their Potential Influence on NLO Properties

| Molecular Feature | Potential Influence on NLO Properties |

| Benzonitrile Core | Provides a π-conjugated system and an electron-accepting nitrile group. |

| Cyclopropyl Group | Can extend π-conjugation through orbital overlap, potentially enhancing hyperpolarizability. |

| Methyl Group | Acts as a weak electron-donating group, contributing to electronic asymmetry. |

Role as Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex and high-value organic molecules, particularly in the pharmaceutical and specialty chemical industries. evonik.comcymitquimica.com Its utility stems from the reactivity of its functional groups, which allows for a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide range of derivatives. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing cyclopropyl and methyl groups.

A significant application of related benzonitrile derivatives is in palladium-catalyzed cross-coupling reactions. youtube.com For instance, the carbon-bromine or carbon-chlorine bond in a halo-benzonitrile can be coupled with various organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds. While this compound itself does not possess a halogen for direct coupling, its synthesis often starts from a halogenated precursor, such as 2-bromo-5-methylbenzonitrile (B1280145), which is then reacted with a cyclopropylating agent like cyclopropylboronic acid in a Suzuki coupling reaction. This synthetic route highlights the importance of cyclopropyl-containing building blocks in modern organic synthesis.

The presence of the cyclopropyl ring is also a desirable feature in many biologically active molecules due to its conformational rigidity and metabolic stability. utdallas.edu Therefore, this compound is a key precursor for introducing this motif into larger molecular frameworks.

Applications in Agrochemical Research and Development (e.g., Herbicides)

The cyclopropyl group is a well-established pharmacophore in the design of modern agrochemicals, particularly herbicides. nih.gov Its inclusion in a molecule can enhance binding affinity to target enzymes and improve metabolic stability in plants. Research into novel herbicides has identified several classes of compounds where a cyclopropyl moiety is crucial for their biological activity.

For example, studies on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have demonstrated their potent herbicidal effects. evonik.com These compounds, which contain a 5-cyclopropylisoxazole (B1311817) core, have shown high efficacy against various weed species. The development of such herbicides often involves the use of cyclopropyl-containing building blocks in their synthesis.

While direct application of this compound as a herbicide is not reported, its structure makes it a highly attractive starting material or intermediate for the synthesis of new herbicidal candidates. The benzonitrile group can be transformed into other functional groups, such as amides or carboxylic acids, which are common in active herbicidal molecules. The specific substitution pattern of this compound can also be explored to optimize the structure-activity relationship (SAR) of new herbicide classes. acs.orgnih.govmdpi.com For instance, the relative positions of the cyclopropyl and methyl groups can influence the molecule's interaction with the target protein.

Table 2: Examples of Cyclopropyl-Containing Herbicide Scaffolds and the Potential Role of this compound

| Herbicide Scaffold/Class | Key Structural Feature | Potential Role of this compound |

| Cyclopropane-1,1-dicarboxylic acid analogues | Cyclopropane (B1198618) ring | Serves as a precursor to introduce the cyclopropyl-aromatic moiety. nih.gov |

| 5-Cyclopropyl-isoxazole-4-carboxamides | 5-Cyclopropyl group on a heterocyclic ring | A building block for synthesizing analogues with a cyclopropyl-phenyl group. evonik.com |

Potential in Electronic Materials and Organic Building Blocks

The field of organic electronics is rapidly advancing, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). hilarispublisher.com The performance of these devices is critically dependent on the electronic properties of the organic materials used, such as their HOMO/LUMO energy levels and charge transport characteristics. acs.orgnih.govep2-bayreuth.de

Benzonitrile derivatives have emerged as promising components in organic electronic materials. rsc.org The electron-withdrawing nature of the nitrile group makes the benzonitrile unit a good electron acceptor, which can be combined with electron-donating moieties to create donor-acceptor (D-A) structures. These D-A molecules often exhibit desirable properties for organic semiconductors, including tunable band gaps and efficient charge separation.

This compound can be considered as a building block for such functional organic materials. chemrxiv.org The cyclopropyl group, with its ability to interact with the aromatic π-system, and the electron-donating methyl group can modulate the electronic properties of the benzonitrile core. The specific substitution pattern can influence the molecular packing in the solid state, which is a crucial factor for efficient charge transport in thin films. nih.gov

While specific device applications of this compound have yet to be detailed in the literature, its potential as a precursor for more complex organic semiconductors is significant. By incorporating this building block into larger conjugated systems, it is possible to fine-tune the electronic and photophysical properties to meet the demands of various electronic applications.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes to minimize environmental impact. This paradigm shift directly influences the future of synthesizing compounds like 2-Cyclopropyl-5-methylbenzonitrile.

Traditional methods for synthesizing benzonitriles, which are precursors and structural analogs of this compound, often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. For instance, the Sandmeyer reaction, a classical method for introducing a nitrile group, utilizes copper cyanides and can produce hazardous byproducts.

Future research will likely focus on developing synthetic routes that align with the principles of green chemistry. One promising avenue is the use of ionic liquids as recyclable reaction media and catalysts. researchgate.netrsc.org Research has demonstrated that ionic liquids can serve multiple roles in the synthesis of benzonitrile (B105546), acting as a co-solvent, catalyst, and phase-separation agent, which simplifies the purification process and allows for the recycling of the ionic liquid. rsc.orgrsc.orgsemanticscholar.org For example, a novel green synthetic route for benzonitrile using hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt in the presence of an ionic liquid achieved a 100% yield at 120°C in just 2 hours, with the ionic liquid being easily recovered and reused. rsc.org

Another area of exploration is the development of novel, heterogeneous catalysts that are more environmentally friendly. For instance, iron oxide-based nanoparticles have been shown to be effective catalysts for the one-pot synthesis of benzonitrile. rsc.org The application of such catalytic systems to the synthesis of this compound could lead to more sustainable production methods. These approaches often offer advantages such as milder reaction conditions, higher yields, and a reduction in waste streams.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as recyclable solvents and catalysts. | Reduced use of volatile organic compounds, simplified product separation, potential for catalyst recycling. researchgate.netrsc.orgrsc.orgsemanticscholar.org |

| Heterogeneous Catalysis | Employment of solid-supported catalysts (e.g., metal nanoparticles). | Ease of catalyst separation and reuse, potentially milder reaction conditions, improved selectivity. rsc.org |

| One-Pot Syntheses | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced waste generation, lower energy consumption. rsc.org |

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Functionality

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can guide the design of new derivatives with specific, desired properties.

By employing techniques such as Density Functional Theory (DFT) and molecular docking, researchers can predict how modifications to the core structure of this compound will affect its electronic properties, reactivity, and potential interactions with biological targets. nih.gov For example, computational studies can be used to design novel inhibitors of enzymes like carbonic anhydrase by creating derivatives with specific functionalities that enhance binding affinity and selectivity. nih.gov

These in silico methods allow for the rapid screening of a large number of virtual compounds, saving significant time and resources compared to traditional synthetic and screening approaches. The insights gained from computational modeling can help prioritize the synthesis of the most promising candidates for applications in medicinal chemistry, materials science, or catalysis.

Exploration of Self-Assembly and Supramolecular Chemistry Involving Benzonitrile Motifs

The nitrile group of benzonitriles can participate in a range of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures. acs.org

Future research could explore the potential of this compound and its derivatives as building blocks for supramolecular chemistry. The specific substitution pattern on the benzene (B151609) ring could influence the packing of molecules in the solid state, leading to the formation of novel crystal structures with interesting properties. For instance, the interplay between the cyclopropyl (B3062369) group, the methyl group, and the nitrile functionality could direct the formation of unique one-, two-, or three-dimensional networks. acs.org

A recent study demonstrated the precise recognition of benzonitrile derivatives by a supramolecular macrocycle through a combination of π-π stacking and CH⋯N interactions. nih.gov The benzene ring of the benzonitrile guest fits into the cavity of the host, while the nitrile group is anchored by multiple hydrogen bonds. nih.gov This "key-lock" recognition highlights the potential for using the benzonitrile motif in the design of host-guest systems, molecular sensors, and advanced materials. The unique steric and electronic profile of this compound could lead to novel and selective recognition properties within such supramolecular architectures.

Q & A

Q. What are the established synthetic methodologies for 2-Cyclopropyl-5-methylbenzonitrile, and how can reaction parameters be optimized to enhance yield?

- Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, where aryl halides react with cyclopropyl boronic esters. Key optimization parameters include:

- Catalyst loading : 0.5–2 mol% Pd(PPh₃)₄ for efficient coupling .

- Solvent choice : Polar aprotic solvents (e.g., THF or dioxane) improve solubility and reaction rates .

- Temperature : 80–120°C balances kinetics and side-reaction suppression .

- Inert conditions : Degassed solvents and nitrogen atmospheres prevent oxidation of intermediates .

Yield improvements (≥85%) are achieved via iterative HPLC monitoring (retention time: 8.5–10.2 min) to track intermediate purity .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?

- Methodological Answer: A multi-technique approach is critical:

- HPLC-UV : Detection limits of ~0.5 µg/mL ensure purity assessment; gradient elution (acetonitrile/water) resolves impurities .

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃, 400 MHz) identifies substituent patterns (e.g., cyclopropyl CH₂ at δ 0.6–1.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 171.2 g/mol) .

- Differential Scanning Calorimetry (DSC) : Melting point analysis (e.g., 95–98°C) verifies crystalline consistency .

Advanced Research Questions

Q. How do steric and electronic properties of the cyclopropyl group influence the chemical reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer: The cyclopropyl group exerts both electronic and steric effects:

- Electronic : Conjugation of the cyclopropane ring’s strained σ bonds withdraws electron density, deactivating the benzene ring (Hammett σ ≈ +0.66) and directing electrophiles to the meta position .

- Steric : The rigid cyclopropane geometry hinders ortho substitution, as shown by kinetic isotope effect (KIE) studies (kH/kD > 1.5) .

Computational DFT studies (B3LYP/6-31G*) corroborate these effects, showing a 15% energy barrier increase for ortho vs. meta attack .

Q. What experimental approaches can address discrepancies in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer: To resolve contradictory catalytic

- Ligand screening : Compare SPhos (yield: 78%) vs. XPhos (yield: 92%) to identify steric effects on transmetalation .

- Base optimization : Stronger bases (e.g., Cs₂CO₃) enhance turnover in polar solvents (DMF) but may hydrolyze nitrile groups .

- Control experiments : Use internal standards (e.g., triphenylmethane) to normalize reaction yields and detect side products via GC-MS .

Reproducibility requires strict O₂-free conditions (Schlenk line) and anhydrous solvent systems .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced binding affinity for target receptors?

- Methodological Answer: Integrate computational tools:

- Molecular docking (AutoDock Vina) : Predict binding poses to receptors (e.g., kinase active sites) with RMSD < 2.0 Å .

- QSAR modeling : Use descriptors like logP (calculated: 2.8) and polar surface area (PSA: 45 Ų) to correlate with experimental IC₅₀ values .

- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., methyl vs. ethyl at position 5) on binding ΔG (error ±0.5 kcal/mol) .

Q. What protocols ensure reproducible crystallization of this compound for X-ray diffraction studies?

- Methodological Answer: Crystallization strategies include:

- Solvent selection : Hansen solubility parameters (δd ≈ 18 MPa¹/²) favor hexane/ethyl acetate (1:3 v/v) for slow vapor diffusion .

- Temperature control : Gradual cooling (4°C) reduces nucleation rates, yielding single crystals (size: 0.2 × 0.2 × 0.1 mm³) .

- Cryoprotection : 25% glycerol in mother liquor improves diffraction resolution to 1.2 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。